The compound "5-(2-Bromo-1-oxobutyl)-8-hydroxy-2(1H)-quinolinone" is a derivative of the quinolinone family, which is known for its diverse biological activities and applications in various fields. Quinolinones and their derivatives have been extensively studied due to their potential as therapeutic agents and their utility in chemical synthesis and analysis.
Analytical Chemistry: Quinolinone derivatives have been utilized as fluorescence derivatization reagents for carboxylic acids in high-performance liquid chromatography (HPLC). For example, "3-Bromomethyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone" has been used to react with various fatty acids to produce fluorescent esters, which can be separated and detected with high sensitivity1. This indicates that bromo-substituted quinolinones, like the compound , could be applied in analytical methods for detecting and quantifying carboxylic acids and other compounds.
Pharmaceuticals: The synthesis and study of quinolinone derivatives have been driven by their potential as therapeutic agents. The positive inotropic agents synthesized from quinolinone derivatives have shown significant activity, which could lead to the development of new medications for heart conditions3. The structural similarity of "5-(2-Bromo-1-oxobutyl)-8-hydroxy-2(1H)-quinolinone" to these compounds suggests possible applications in the development of cardiovascular drugs.
Organic Synthesis: The reactivity of quinolinone derivatives in various chemical reactions makes them valuable intermediates in organic synthesis. For instance, the hydrogenation of the benzene part of the molecule in N-allyl-substituted 4-hydroxy-2-quinolinones does not affect their bromination, leading to the formation of bromomethyl-5-oxo-quinolinones2. This property could be exploited in the synthesis of complex organic molecules, where "5-(2-Bromo-1-oxobutyl)-8-hydroxy-2(1H)-quinolinone" might serve as a key intermediate or reagent.
This compound is classified as a quinolinone derivative, specifically featuring a bromoalkyl substituent. Quinolinones are widely studied due to their pharmacological properties, including antibacterial, antifungal, and anticancer activities. The specific structure of 5-(2-Bromo-1-oxobutyl)-8-hydroxy-2(1H)-quinolinone suggests it may serve as an intermediate in the synthesis of more complex pharmaceuticals or as a lead compound in drug discovery .
The synthesis of 5-(2-Bromo-1-oxobutyl)-8-hydroxy-2(1H)-quinolinone can be achieved through several methods, often involving the reaction of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone with appropriate brominated alkyl reagents.
This method yields high purity products, often exceeding 95% yield and 98% HPLC purity, indicating effective purification techniques such as crystallization .
The molecular structure of 5-(2-Bromo-1-oxobutyl)-8-hydroxy-2(1H)-quinolinone can be described as follows:
The compound's molecular formula is with a molecular weight of approximately 284.13 g/mol. The presence of functional groups such as hydroxyl (-OH) and bromine contributes to its chemical reactivity and potential biological activity.
5-(2-Bromo-1-oxobutyl)-8-hydroxy-2(1H)-quinolinone can undergo various chemical reactions:
These reactions highlight its versatility as an intermediate in organic synthesis .
The mechanism of action for compounds like 5-(2-Bromo-1-oxobutyl)-8-hydroxy-2(1H)-quinolinone often involves interaction with biological targets such as enzymes or receptors:
Further studies would be necessary to elucidate specific pathways and interactions relevant to this compound's biological activity .
The physical properties of 5-(2-Bromo-1-oxobutyl)-8-hydroxy-2(1H)-quinolinone include:
The chemical properties are influenced by the functional groups present:
These properties make it suitable for various applications in medicinal chemistry .
5-(2-Bromo-1-oxobutyl)-8-hydroxy-2(1H)-quinolinone has potential applications in several fields:
The versatility and reactivity of this compound make it valuable in both academic research and industrial applications .
5-(2-Bromo-1-oxobutyl)-8-hydroxy-2(1H)-quinolinone (CAS Registry Number: 59827-93-9) represents a synthetically valuable and pharmacologically significant heterocyclic compound within the quinolinone class. Characterized by the molecular formula C₁₃H₁₂BrNO₃ and a molecular weight of 310.14 g/mol, this crystalline solid features a distinctive fusion of a bicyclic quinolinone scaffold with a brominated ketoalkyl side chain at the C5 position [1] [3]. Its structural complexity arises from the juxtaposition of hydrogen-bond donor/acceptor capabilities (8-hydroxy and 2-one groups) and the electrophilic reactivity imparted by the α-bromoketone moiety. This combination underpins its dual role as a synthetic building block for complex molecules—particularly bronchodilator agents like procaterol—and as a subject of intrinsic pharmacological interest within medicinal chemistry research focused on respiratory therapeutics and enzyme modulation [1] [5]. Industrial production scales reach 100 metric tons per day, reflecting its commercial importance in fine chemical supply chains, with primary manufacturing concentrated in China [1] [2].
Table 1: Fundamental Physicochemical Properties of 5-(2-Bromo-1-oxobutyl)-8-hydroxy-2(1H)-quinolinone
Property | Value | Measurement Conditions |
---|---|---|
CAS Registry Number | 59827-93-9 | - |
Molecular Formula | C₁₃H₁₂BrNO₃ | - |
Molecular Weight | 310.14 g/mol | - |
Appearance | Powder/Crystalline Solid | Ambient temperature |
Density | 1.561 g/cm³ | Predicted |
Purity (Commercial Grade) | ≥99.5% | Industrial/Pharma Grade [1] |
Solubility Profile | Sparingly soluble in chloroform; Slightly soluble in ethyl acetate | Laboratory conditions [9] |
This compound belongs to the 8-hydroxyquinolin-2(1H)-one family, a subclass of nitrogen-containing bicyclic heterocycles where the hydroxyl group at C8 and the lactam moiety at C2 constitute key hydrogen-bonding pharmacophores. Systematic IUPAC nomenclature designates it as 5-(2-bromobutanoyl)-8-hydroxyquinolin-2(1H)-one, precisely defining the brominated alkanoyl substituent's location and the tautomeric lactam form [3]. Its structure integrates multiple functional domains:
Table 2: Systematic Nomenclature and Structural Descriptors
Nomenclature System | Name |
---|---|
IUPAC | 5-(2-bromobutanoyl)-8-hydroxyquinolin-2(1H)-one |
CAS Index | 5-(2-Bromo-1-oxobutyl)-8-hydroxy-2(1H)-quinolinone |
Alternative Name | Procaterol Impurity 1 [1] |
Representative Line Notation | SMILES: O=C1NC2=C(C(C(C(Br)CC)=O)=CC=C2O)C=C1 |
InChI: InChI=1S/C13H12BrNO3/c1-2-9(14)13(18)8-3-5-10(16)12-7(8)4-6-11(17)15-12/h3-6,9,16H,2H2,1H3,(H,15,17) [3] |
Protected derivatives, such as the 8-benzyloxy analogue (CAS 530084-79-8), are frequently employed intermediates where the phenolic -OH is masked as a benzyl ether to prevent undesired side reactions during synthetic sequences targeting bronchodilators [7] [9]. Substituent variations at the C5 side chain critically modulate bioactivity; replacing the bromobutyl group with shorter chains (e.g., bromoacetyl; CAS 100331-89-3) or altering stereochemistry (R-configuration in intermediates) markedly impacts receptor binding kinetics in β₂-agonist design [5] [7].
The compound emerged from intensive mid-20th century research into quinolinone-based bronchodilators. Its significance was cemented upon identification as Procaterol Impurity 1—a controlled byproduct in the synthesis of procaterol hydrochloride, a potent β₂-adrenoceptor agonist used clinically for asthma and chronic obstructive pulmonary disease (COPD) management [1]. This discovery underscored the criticality of side-chain halogenation in synthetic routes targeting catechol mimetics within quinolinone scaffolds. Early production methods employed direct Friedel-Crafts acylation of 8-hydroxy-2(1H)-quinolinone with 2-bromobutanoyl chloride, though regioselectivity at C5/C7 posed challenges. Advances in protecting group strategies (e.g., 8-O-benzylation) and transition-metal catalysis later improved yields and purity [7] [9].
Patent analyses reveal escalating interest since the 1990s, particularly in Japan and China, for manufacturing high-purity batches (>99.5%) to minimize impurities in active pharmaceutical ingredients (APIs) [1] [2]. Landmark pharmacological studies recontextualized it beyond a synthetic intermediate; research demonstrated that structural analogues function as nanomolar-potency β₂-agonists (EC₅₀ < 20 pM) by mimicking endogenous catecholamine interactions with adrenoceptors. For example, derivatives like B05 and C08 exhibit rapid tracheal smooth muscle relaxation in guinea pig models, highlighting the pharmacophore's versatility [5]. This propelled investigations into its intrinsic activity and role as a template for novel bronchodilators with extended durations of action, positioning it within the "quinolinone-era" of respiratory drug development alongside indacaterol and olodaterol analogues [5].
Within the expansive 8-hydroxyquinolin-2(1H)-one chemical family, this bromobutyl derivative occupies a niche defined by its balanced electrophilicity and hydrogen-bonding capacity. Contrasted with simpler analogues:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7